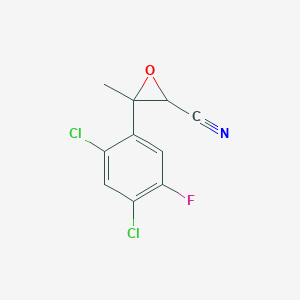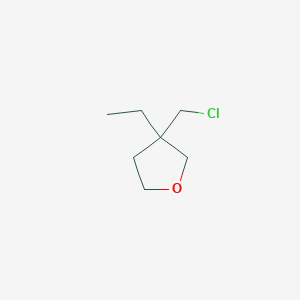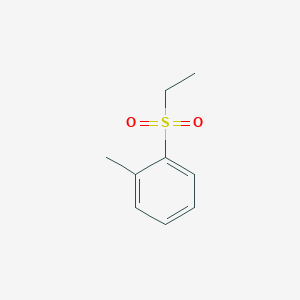
3-Amino-1-(5-methyloxolan-2-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-(5-methyloxolan-2-yl)propan-1-ol is an organic compound with the molecular formula C8H17NO2. It is a member of the class of propanolamines, characterized by the presence of both an amino group and a hydroxyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(5-methyloxolan-2-yl)propan-1-ol typically involves multi-step organic reactions. One common method includes the reaction of 5-methyloxolan-2-one with an appropriate amine under controlled conditions to introduce the amino group. The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-1-(5-methyloxolan-2-yl)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
3-Amino-1-(5-methyloxolan-2-yl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Amino-1-(5-methyloxolan-2-yl)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and affecting metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-2,2-dimethyl-1-(5-methyloxolan-2-yl)propan-1-ol: This compound has a similar structure but with additional methyl groups, which can affect its reactivity and properties.
1-[(2-methyloxolan-3-yl)amino]propan-2-ol: Another similar compound with slight variations in the oxolane ring structure.
Uniqueness
3-Amino-1-(5-methyloxolan-2-yl)propan-1-ol is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C8H17NO2 |
|---|---|
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
3-amino-1-(5-methyloxolan-2-yl)propan-1-ol |
InChI |
InChI=1S/C8H17NO2/c1-6-2-3-8(11-6)7(10)4-5-9/h6-8,10H,2-5,9H2,1H3 |
InChI-Schlüssel |
LLSMWSRNRJQQGI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(O1)C(CCN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[2-(2-Bromoethyl)cyclopropyl]benzene](/img/structure/B13192300.png)
![5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-(propan-2-yl)-1,2,4-oxadiazole hydrochloride](/img/structure/B13192304.png)
![Methyl 2-chloro-4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13192318.png)
![4-Chloro-3-{[(4-chlorophenyl)carbamoyl]amino}benzoic acid](/img/structure/B13192322.png)
![5-[3-(Methylsulfanyl)pyrrolidin-1-yl]furan-2-carbaldehyde](/img/structure/B13192328.png)

![4-(Aminomethyl)-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione](/img/structure/B13192346.png)


![4-Methyl-1-oxaspiro[2.4]heptane](/img/structure/B13192359.png)

